2-(1,4-Diazepan-1-yl)benzo[d]oxazole
Overview
Description
2-(1,4-Diazepan-1-yl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring fused with a diazepane moiety
Mechanism of Action
Target of Action
Compounds containing the benzoxazole moiety have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . Therefore, it is plausible that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may interact with multiple targets.
Mode of Action
Benzodiazepines, which share a similar diazepan-1-yl moiety, are known to act as positive allosteric modulators, increasing the total conduction of chloride ions across the neuronal cell membrane . This suggests that this compound might have a similar mode of action.
Biochemical Pathways
Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound interacts with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound has diverse molecular and cellular effects.
Action Environment
It is known that the compound should be stored under nitrogen at 4 degrees celsius , suggesting that its stability could be affected by temperature and atmospheric conditions.
Biochemical Analysis
Biochemical Properties
2-(1,4-Diazepan-1-yl)benzo[d]oxazole plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with imine reductases, which are enzymes involved in reductive amination reactions . These interactions can lead to the formation of chiral amines, which are important in pharmaceutical synthesis. Additionally, this compound may act as a modulator of certain receptor proteins, affecting their binding affinity and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of GABA receptors, which are involved in inhibitory neurotransmission . By binding to these receptors, this compound can enhance the conduction of chloride ions across the neuronal cell membrane, leading to hyperpolarization and reduced neuronal activity . This modulation of GABA receptors can have implications for neurological function and disorders.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. At the molecular level, this compound can bind to receptor sites on proteins, altering their conformation and activity. For instance, its binding to GABA receptors enhances chloride ion conduction, leading to hyperpolarization of neurons . Additionally, this compound may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the duration of exposure and experimental conditions. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained modulation of receptor activity and enzyme function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating receptor activity and enzyme function . At higher doses, it can lead to toxic or adverse effects, such as excessive inhibition of neuronal activity or disruption of metabolic pathways . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, it may undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also affect its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with specific proteins and enzymes . These interactions can influence the compound’s biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole can be achieved through various methods. One common approach involves the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method allows for the production of chiral 1,4-diazepanes with high enantioselectivity. Another method involves the reaction of 2-aminobenzoxazole with diazepane under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase, is favored due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
2-(1,4-Diazepan-1-yl)benzo[d]oxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyl)-2-(1,4-diazepan-1-yl)benzo[d]oxazole: This compound features a tert-butyl group, which can influence its biological activity and solubility.
1-(4-(tert-Butyl)-6-methylpyrimidin-2-yl)-1,4-diazepane: This compound has a pyrimidine ring, offering different pharmacological properties.
Uniqueness
2-(1,4-Diazepan-1-yl)benzo[d]oxazole is unique due to its combination of a benzoxazole ring and a diazepane moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOBGQKLYQWHRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.